molecular formula C12H26O B13191066 2,4,6-Trimethylnonan-4-ol CAS No. 84110-44-1

2,4,6-Trimethylnonan-4-ol

Cat. No.: B13191066
CAS No.: 84110-44-1
M. Wt: 186.33 g/mol
InChI Key: RTGWCORQKNEYIB-UHFFFAOYSA-N
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Description

2,4,6-Trimethylnonan-4-ol is an organic compound with the molecular formula C12H26O and a molar mass of 186.33424 g/mol It is a type of alcohol characterized by the presence of three methyl groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of a corresponding ketone or aldehyde. This process is often carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylnonan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: Formation of 2,4,6-trimethylnonan-4-one or 2,4,6-trimethylnonanal.

    Reduction: Formation of 2,4,6-trimethylnonane.

    Substitution: Formation of 2,4,6-trimethylnonyl chloride or bromide.

Scientific Research Applications

2,4,6-Trimethylnonan-4-ol has several applications in scientific research:

    Chemistry: Used as a solvent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its role as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylnonan-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological molecules. Its effects may be mediated through the modulation of enzyme activity, receptor binding, or alteration of membrane properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylnonane
  • 2,6,8-Trimethyl-4-nonanol
  • 2,4,8-Trimethyl-6-nonanol

Comparison

Compared to similar compounds, 2,4,6-Trimethylnonan-4-ol is unique due to the specific positioning of its hydroxyl group and methyl substituents. This structural arrangement influences its reactivity, physical properties, and potential applications. For example, the presence of the hydroxyl group at the 4-position makes it more reactive in oxidation and substitution reactions compared to its fully saturated analog, 2,4,6-Trimethylnonane.

Properties

CAS No.

84110-44-1

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2,4,6-trimethylnonan-4-ol

InChI

InChI=1S/C12H26O/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3

InChI Key

RTGWCORQKNEYIB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(CC(C)C)O

Origin of Product

United States

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